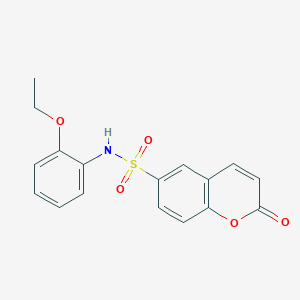

N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-2-22-16-6-4-3-5-14(16)18-24(20,21)13-8-9-15-12(11-13)7-10-17(19)23-15/h3-11,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDZZGGPQMIUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323721 | |

| Record name | N-(2-ethoxyphenyl)-2-oxochromene-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

873674-86-3 | |

| Record name | N-(2-ethoxyphenyl)-2-oxochromene-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of 2-oxo-2H-chromene-6-sulfonyl chloride with 2-ethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of the starting materials, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The ethoxy group or the sulfonamide moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Antibacterial Activity : Research indicates that chromene sulfonamide hybrids, including N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide, demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition of bacterial growth, with minimum inhibitory concentrations being determined through broth microdilution assays. Notably, these compounds have shown activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. Studies involving MDA-MB-231 breast cancer cells revealed that certain derivatives can increase reactive oxygen species (ROS) production, leading to enhanced apoptotic activity in a concentration-dependent manner . The ability to induce cell death in cancerous cells positions this compound as a promising candidate for anticancer drug development.

- Antioxidant Activity : The antioxidant properties of chromene derivatives are noteworthy. Compounds similar to this compound have been shown to exhibit scavenging activity comparable to that of established antioxidants like vitamin C . This property is crucial for developing formulations aimed at combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve various pathways:

- Molecular Docking Studies : These studies have provided insights into the binding interactions of the compound with target enzymes, supporting its potential as an antibacterial agent. The predictive models derived from 3D-QSAR analyses demonstrated a strong correlation between predicted and experimental activities, indicating reliable predictive power for future drug design .

- CYP Enzyme Inhibition : Some derivatives of chromene sulfonamides have been identified as inhibitors of cytochrome P450 enzymes, which could lead to elevated plasma concentrations of co-administered drugs. This characteristic may enhance therapeutic efficacy but also raises concerns about potential drug-drug interactions .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Methodology | Observations |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Broth microdilution assay | Significant inhibition observed |

| Anticancer | MDA-MB-231 cells | Apoptosis assay | Increased ROS production; apoptosis induction |

| Antioxidant | Various | DPPH scavenging assay | Comparable activity to vitamin C |

| Anti-inflammatory | In vitro models | Cytokine release assays | Reduced inflammatory markers observed |

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 2-ethoxyphenyl group in the target compound introduces an electron-donating ethoxy moiety, which may enhance lipophilicity compared to polar groups like sulfamoyl (4a) or acetyl (6). This could improve membrane permeability but reduce aqueous solubility .

- Synthesis : The target compound’s synthesis is expected to mirror methods for 4a and 6, yielding similar purity and stability. For example, 4a was obtained in high yields (78–86%) with melting points >250°C, suggesting robust crystallinity .

Physicochemical Properties

- Melting Points : Ethoxy-substituted analogs are expected to have lower melting points than sulfamoyl derivatives (e.g., 4a: >300°C ) due to reduced hydrogen-bonding capacity.

- Solubility : The ethoxy group may enhance organic solvent solubility compared to sulfonamides with hydrophilic substituents, aligning with trends observed in furan-2-sulfonamides () .

Biological Activity

N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide is a compound belonging to the chromene family, known for its diverse biological activities. This article presents an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Overview of Chromene Derivatives

Chromenes are a class of compounds characterized by their fused benzopyran structure, which contributes to their wide-ranging biological activities. The sulfonamide group in this compound enhances its solubility and potential for hydrogen bonding, making it a candidate for various therapeutic applications.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of chromenes can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis and function .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer). The compound induces apoptosis in these cells by modulating key apoptotic pathways.

Case Study: HepG2 Cell Line

In a study evaluating the effects on HepG2 cells, the compound exhibited an IC50 value of approximately 5 µM, indicating potent anti-proliferative activity. Flow cytometry analyses revealed that treatment with the compound resulted in significant upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2 .

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| HepG2 | 5 | High |

| MCF-7 | 12 | Moderate |

| Caco-2 | 10 | Moderate |

3. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory responses. This activity suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways associated with cancer progression and inflammation.

- Induction of Apoptosis : By activating apoptotic pathways, the compound promotes programmed cell death in malignant cells.

Q & A

Q. What are the key synthetic routes for synthesizing N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Suzuki-Miyaura Coupling : For introducing the 2-ethoxyphenyl group, using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids under inert conditions (toluene/water, 90°C). Base selection (e.g., K₂CO₃) impacts yield and side-product formation .

- Sulfonamide Formation : Reacting a sulfonyl chloride intermediate with an amine under basic conditions (e.g., NH₃ in THF). Temperature control (0–25°C) minimizes hydrolysis .

- Chromene Ring Formation : Cyclization via acid- or base-mediated reactions, with solvent polarity critical for regioselectivity .

Optimization: Reaction monitoring (TLC/HPLC) and purification (column chromatography, recrystallization) ensure purity. Industrial-scale methods use continuous reactors with real-time parameter adjustments (temperature, pressure) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks. The SHELX suite (e.g., SHELXL) refines crystal structures, addressing challenges like twinning or weak diffraction. Data collection at low temperatures (e.g., 100 K) improves resolution .

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (DMSO-d₆, CDCl₃) confirms substituent integration and coupling. Anomalies in aromatic proton shifts may indicate tautomerization or solvent effects .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns (e.g., loss of ethoxy or sulfonamide groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, spectral data) for this compound?

Discrepancies often arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points. Differential Scanning Calorimetry (DSC) identifies polymorphs .

- Solvent Effects : NMR shifts vary with solvent polarity. Standardizing solvents (e.g., DMSO-d₆) and referencing (TMS) reduces variability .

- Impurity Profiles : HPLC-MS detects trace by-products (e.g., unreacted intermediates). Reproducing synthesis protocols with strict stoichiometric control minimizes errors .

Q. What role do hydrogen-bonding interactions play in the stability and crystallinity of this compound?

Hydrogen bonds (e.g., N–H···O, O–H···O) stabilize the crystal lattice and influence solubility:

- Graph Set Analysis : Categorizes H-bond motifs (e.g., chains, rings) using Etter’s rules. For example, R₂²(8) motifs in sulfonamides enhance thermal stability .

- Impact on Solubility : Strong intermolecular H-bonds reduce aqueous solubility but improve crystallinity. Co-crystallization with hydrophilic agents (e.g., urea) can modify solubility .

Q. How can computational methods predict the reactivity and binding affinity of this compound in biological systems?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide group’s electron-withdrawing effect directs reactivity at the chromene ring .

- Molecular Docking : Simulates interactions with target proteins (e.g., enzymes). The ethoxyphenyl group’s hydrophobic surface may bind to aromatic residues (e.g., Phe, Tyr) in active sites .

- MD Simulations : Assess stability of protein-ligand complexes over time. Force fields (e.g., AMBER) parameterize sulfonamide torsional angles .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.